

Commercial availability and suppliers of 2-Bromo-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-3-(trifluoromethyl)benzaldehyde
Cat. No.:	B1374777

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-(trifluoromethyl)benzaldehyde** for Chemical Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **2-Bromo-3-(trifluoromethyl)benzaldehyde** (CAS No. 1114808-95-5), a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, commercial availability from reputable suppliers, and its strategic application in modern organic synthesis, grounded in established chemical principles.

Compound Overview and Strategic Importance

2-Bromo-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde. Its value in synthetic chemistry stems from the strategic placement of three distinct reactive centers: an aldehyde, a bromine atom, and a trifluoromethyl (CF₃) group. This unique combination makes it a versatile intermediate for constructing complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.^[1]

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.^[2] The bromine atom serves as a versatile synthetic handle, primarily for transition-

metal-catalyzed cross-coupling reactions, while the aldehyde group provides a gateway for a wide range of classical organic transformations.

Physicochemical Properties and Safety Data

A summary of the key properties and safety information for **2-Bromo-3-(trifluoromethyl)benzaldehyde** is presented below.

Property	Value	Reference(s)
CAS Number	1114808-95-5	[3][4]
Molecular Formula	C ₈ H ₄ BrF ₃ O	[3][4]
Molecular Weight	253.02 g/mol	[4][5]
Appearance	Solid-Powder	[3]
Typical Purity	≥95%	[3][4][6]

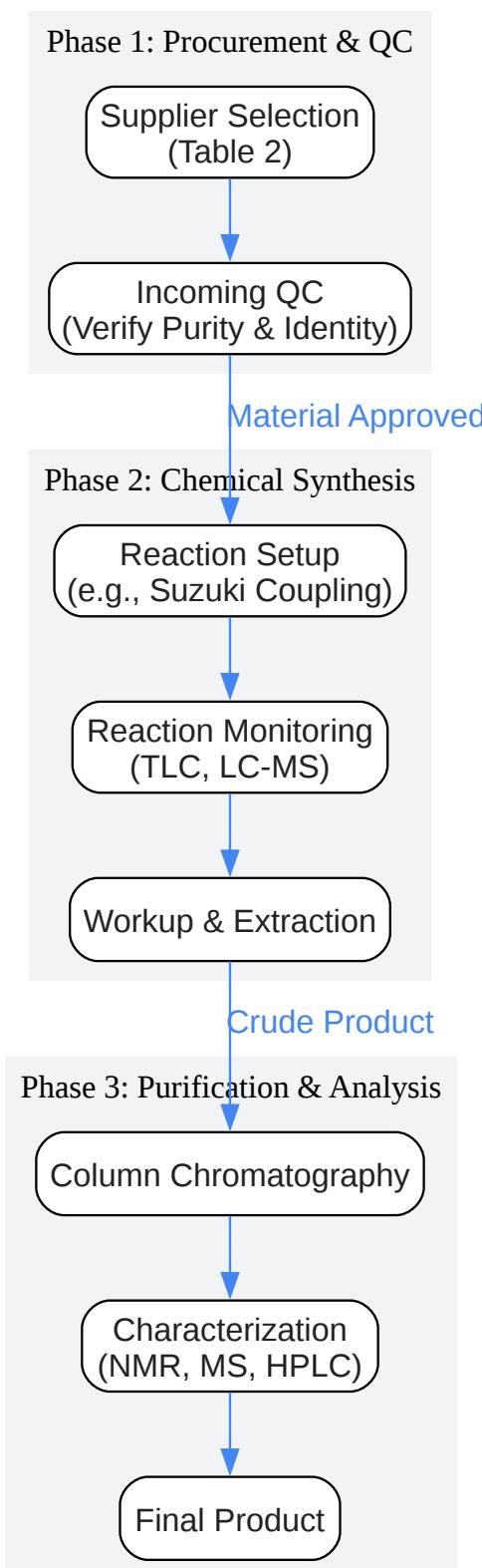
Safety Profile: This compound should be handled with care in a well-ventilated fume hood by trained personnel.

- Signal Word: Warning[3]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][7]

Commercial Availability and Sourcing

2-Bromo-3-(trifluoromethyl)benzaldehyde is readily available from several specialized chemical suppliers. When sourcing this intermediate, researchers should prioritize suppliers who provide comprehensive documentation, including Certificates of Analysis (CoA) confirming purity and identity. The table below lists prominent suppliers.

Supplier	CAS Number	Typical Purity	Product Link
Sigma-Aldrich	1114808-95-5	95%	--INVALID-LINK--[3]
Apollo Scientific	1114808-95-5	95%	--INVALID-LINK--[3]
SynQuest Laboratories	1114808-95-5	95%	--INVALID-LINK--[4]
CymitQuimica	1114808-95-5	95%	--INVALID-LINK--[6]
Dabos	PC49389-5G	Not Specified	--INVALID-LINK--[8]


Significance and Applications in Synthetic Chemistry

The utility of **2-Bromo-3-(trifluoromethyl)benzaldehyde** arises from the orthogonal reactivity of its functional groups.

- The Aldehyde Group: This group is a classic electrophilic center. It readily participates in nucleophilic additions, Wittig reactions to form alkenes, reductive aminations to synthesize amines, and oxidations to yield carboxylic acids.[1] This versatility allows for the direct elaboration of the molecule's core structure.
- The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki-Miyaura (coupling with boronic acids), Heck (alkenes), Stille (organostannanes), and Buchwald-Hartwig (amines/alcohols) couplings. This is the primary method for building molecular complexity from this scaffold.
- The Trifluoromethyl Group: As a strong electron-withdrawing and metabolically stable group, the CF_3 moiety is highly valued in drug discovery.[2] Its presence can deactivate the aromatic ring to certain reactions, influence the regioselectivity of others, and, most importantly, confer desirable pharmacokinetic properties to the final target molecule, such as increased bioavailability and a longer half-life.

General Synthetic Workflow & Representative Protocol

A typical research and development workflow involving this intermediate is outlined below. This process ensures logical progression from procurement to the synthesis and validation of a novel derivative.

[Click to download full resolution via product page](#)

Caption: High-level workflow from procurement to final product.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for coupling **2-Bromo-3-(trifluoromethyl)benzaldehyde** with an arylboronic acid. It is a foundational reaction that leverages the bromo-substituent to build molecular complexity.

Objective: To synthesize 2-(Aryl)-3-(trifluoromethyl)benzaldehyde.

Materials:

- **2-Bromo-3-(trifluoromethyl)benzaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Methodology:

- Reaction Setup (Inert Atmosphere):
 - Causality: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere (Nitrogen or Argon) is crucial for catalytic efficiency.
 - To a dry reaction flask, add **2-Bromo-3-(trifluoromethyl)benzaldehyde**, the arylboronic acid, and the base.
 - Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
 - Add the palladium catalyst to the flask under a positive flow of inert gas.
 - Add the degassed solvent mixture via syringe.
- Execution & Monitoring:

- Causality: Heat is required to overcome the activation energy of the catalytic cycle. Reaction progress must be monitored to determine the point of completion and prevent side-product formation.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

- Aqueous Workup:
 - Causality: The workup is designed to quench the reaction and separate the organic product from inorganic salts and water-soluble impurities.
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer. Wash it sequentially with water and brine (saturated NaCl solution) to remove residual base and water.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification and Characterization:
 - Causality: This step is essential to isolate the desired product from unreacted starting materials, catalyst residues, and side products, and to confirm its structure and purity.
 - Purify the crude residue using flash column chromatography on silica gel.
 - Combine the fractions containing the pure product and concentrate under reduced pressure.
 - Confirm the identity and purity of the final compound using NMR spectroscopy, mass spectrometry, and HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-(trifluoromethyl)benzaldehyde | 1114808-95-5 [sigmaaldrich.com]
- 4. CAS 1114808-95-5 | 2815-B-08 | MDL MFCD11520657 | 2-Bromo-3-(trifluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Bromo-3-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. 2BROMO3(TRIFLUOROMETHYL)BENZALDEHYDE 5G - PC49389-5G [dabos.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 2-Bromo-3-(trifluoromethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374777#commercial-availability-and-suppliers-of-2-bromo-3-trifluoromethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com